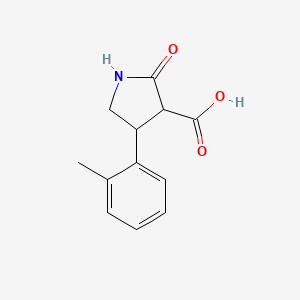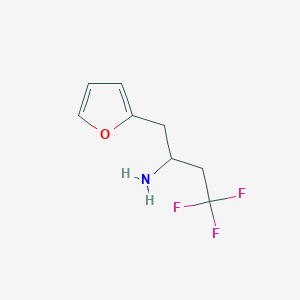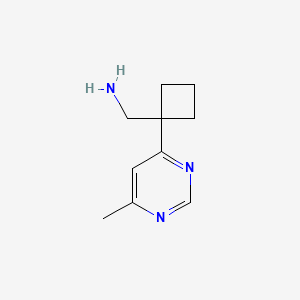![molecular formula C10H10F2N4 B1471951 {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1499538-04-3](/img/structure/B1471951.png)
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a versatile chemical compound with significant potential for scientific exploration. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluorophenyl group, which is a benzene ring substituted with two fluorine atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Triazoles and fluorophenyl compounds are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to multiple receptors, which can be beneficial in developing new therapeutic agents .
Mode of Action
The interaction of these compounds with their targets can result in various changes, depending on the specific target and the structure of the compound. For instance, some triazole derivatives have been shown to inhibit certain enzymes, thereby affecting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some indole derivatives, which are structurally similar to triazoles, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of {1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, and a base, such as sodium ascorbate, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring or the difluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be compared with other similar compounds, such as:
4-(1-chloropropyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole: This compound also contains a triazole ring and a difluorophenyl group but differs in the presence of a chloropropyl group.
1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-9-2-1-7(3-10(9)12)5-16-6-8(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRQZNJVQCFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)



![1,4-Dioxa-8-azadispiro[4.0.5(6).4(5)]pentadecane](/img/structure/B1471874.png)




![1-{[(Morpholin-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1471881.png)




